1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt

Beschreibung

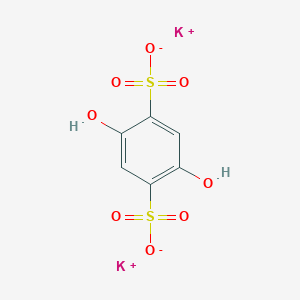

1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt (CAS 15763-57-2; molecular formula C₆H₆O₈S₂·2K⁺) is a sulfonated aromatic compound featuring two sulfonic acid groups (-SO₃⁻) and two hydroxyl (-OH) groups at the 2,5-positions of the benzene ring, with potassium as the counterion . This compound exhibits high thermal stability (>300°C melting point) and solubility in water due to its ionic nature . It is utilized in coordination chemistry to form stable metal-organic frameworks (MOFs) and coordination polymers, where its sulfonate groups act as robust ligands for transition metals like Mn²⁺, Fe²⁺, and Co²⁺ . Safety data indicates precautions for skin/eye contact (S24/25) and irritation risks (R36/37/38) .

Eigenschaften

IUPAC Name |

dipotassium;2,5-dihydroxybenzene-1,4-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8S2.2K/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXGDRLJYMNJNK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)[O-])O)S(=O)(=O)[O-])O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4K2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065934 | |

| Record name | 1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15763-57-2 | |

| Record name | 1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, potassium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015763572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium 2,5-dihydroxybenzene-1,4-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Sulfonation of Hydroquinone: Core Reaction Mechanism

The foundational step in synthesizing this compound is the sulfonation of hydroquinone (1,4-dihydroxybenzene). Sulfonation introduces sulfonic acid groups at the 2- and 5-positions of the benzene ring. The reaction typically employs concentrated sulfuric acid or oleum under controlled conditions .

Critical Parameters:

-

Temperature: Maintained between 25–30°C to prevent over-sulfonation or decomposition .

-

Solvent Selection: Non-polar solvents like n-heptane or cyclohexane enhance reaction efficiency by minimizing side reactions . Chlorinated solvents (e.g., dichloromethane) are alternatives but require stringent temperature control .

-

Stoichiometry: A 2:1 molar ratio of sulfonating agent to hydroquinone ensures complete substitution .

Example Protocol (Patent US9801838B2):

-

Hydroquinone (50 g) is dispersed in n-heptane (150 mL).

-

Oleum (20% free SO₃) is added dropwise at 25–30°C with vigorous stirring.

-

The mixture is agitated for 4–6 hours, yielding 2,5-dihydroxybenzenesulfonic acid .

Neutralization and Salt Formation

The sulfonated intermediate is neutralized with potassium hydroxide to form the dipotassium salt. This step requires precise pH control to ensure complete salt formation without degrading the product.

Key Considerations:

-

Base Selection: Potassium hydroxide (KOH) is preferred for its high solubility and reactivity . Ammonium or sodium salts are avoided due to hygroscopicity and lower stability .

-

Solvent System: A water-miscible organic solvent (e.g., acetone or isopropyl alcohol) facilitates precipitation of the product .

Neutralization Procedure:

-

The sulfonic acid intermediate is dissolved in deionized water (3:1 v/w).

-

Aqueous KOH (45% w/v) is added until pH 7–8 is achieved.

-

Acetone (5:1 v/v relative to water) is introduced to precipitate the dipotassium salt .

Purification and Crystallization

Crude product purification eliminates inorganic byproducts (e.g., excess K⁺, SO₄²⁻) and organic residues.

Purification Methods:

-

Slurry Washing: The precipitate is washed with ethyl acetate to remove hydrophobic impurities .

-

Recrystallization: Dissolving the crude product in dimethylacetamide (DMAc) followed by antisolvent (acetonitrile) addition yields high-purity crystals .

PXRD Analysis:

Crystallinity is confirmed via powder X-ray diffraction (PXRD). The patent-reported pattern (Fig. 1, Table A) shows characteristic peaks at 2θ = 12.3°, 18.7°, and 25.4°, indicative of a monoclinic crystal system .

Industrial-Scale Production Optimization

Large-scale synthesis prioritizes cost efficiency, safety, and yield.

Industrial Protocols:

-

Solvent Recycling: n-Heptane is recovered via distillation and reused, reducing costs .

-

Continuous Flow Systems: Tubular reactors enable precise temperature control and higher throughput compared to batch processes .

-

Quality Control: In-process checks monitor sulfonation completeness (via HPLC) and residual solvents (GC-MS) .

Comparative Solvent Performance

| Solvent | Yield (%) | Purity (%) | Recovery Efficiency (%) |

|---|---|---|---|

| n-Heptane | 92 | 99.5 | 95 |

| Cyclohexane | 88 | 98.7 | 90 |

| Dichloromethane | 85 | 97.2 | 80 |

Alternative Synthetic Routes and Innovations

Recent advancements explore eco-friendly and high-yield approaches.

Microwave-Assisted Sulfonation:

Reduces reaction time from 6 hours to 30 minutes by enhancing reagent activation .

Ionic Liquid Catalysts:

Imidazolium-based ionic liquids improve sulfonation selectivity, reducing byproduct formation .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced back to hydroquinone derivatives.

Substitution: The sulfonic acid groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Produces quinone derivatives.

Reduction: Yields hydroquinone derivatives.

Substitution: Results in various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt has a wide range of applications in scientific research:

Medicine: Investigated for its antioxidant properties and potential therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Wirkmechanismus

The compound exerts its effects primarily through its antioxidant properties. The hydroxyl groups can donate electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells and tissues. The sulfonic acid groups enhance the solubility and stability of the compound in aqueous solutions, making it effective in various biological and chemical environments.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, thermal, and functional differences between the target compound and related sulfonates:

Key Comparison Points

Sulfonate Group Position and Number: The target compound’s 1,4-disulfonate configuration enhances metal coordination strength compared to monosulfonates (e.g., Sodium 2,5-dihydroxybenzenesulfonate) . Isomeric differences (e.g., 1,3-benzenedisulfonate vs. 1,4-benzenedisulfonate) alter acidity and solubility. The 1,3-isomer (CAS 149-45-1) is more acidic due to proximity of sulfonate groups, enhancing its role in dye synthesis .

Counterion Effects :

- Potassium salts (e.g., target compound) generally exhibit higher water solubility than sodium salts due to lower lattice energy .

- Ammonium salts (e.g., CAS 20676-50-0) are prone to decomposition at elevated temperatures, limiting their use in high-temperature applications .

Thermal Stability: Disulfonates with para-substitution (1,4 positions) demonstrate superior thermal stability (>400°C) compared to carboxylate analogs (e.g., copper terephthalate decomposes at 160–230°C) .

Functional Group Interactions: Hydroxyl groups in the 2,5-positions enable hydrogen bonding, influencing crystal packing and solubility. For example, the target compound’s hydroxyl-sulfonate synergy stabilizes metal coordination layers in MOFs . Amino-substituted sulfonates (e.g., Sodium 2-amino-1,4-benzenedisulfonate, CAS 76684-33-8) exhibit enhanced reactivity in electrophilic substitution, broadening their utility in organic synthesis .

Biologische Aktivität

1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt (commonly known as Tiron) is a compound recognized for its diverse biological activities. It is primarily noted for its role as an antioxidant and a chelator, with potential applications in medicine and biochemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₆H₆K₂O₈S₂

- Molecular Weight : 348.423 g/mol

- CAS Number : 15763-57-2

- Synonyms : Hydroquinone-2,5-disulfonic acid dipotassium salt

Tiron exhibits its biological effects through several mechanisms:

- Antioxidant Activity : Tiron acts as a potent scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative stress. It can rescue ROS-induced cell death and alleviate metal overload toxicity .

- Chelation : The compound functions as a non-toxic chelator that binds metal ions, which is beneficial in preventing metal-induced toxicity .

- Induction of Cell Differentiation : At low concentrations (<0.5 mM), Tiron promotes differentiation in HL-60 leukemia cells by upregulating specific markers such as CD11b and CD14 . This differentiation is associated with increased expression of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in granulocytic differentiation.

Antioxidant Properties

Tiron's ability to scavenge free radicals has been extensively studied. It has been shown to protect cells from oxidative damage by reducing the levels of superoxide and other reactive species.

Cytotoxicity and Apoptosis

At higher concentrations (>0.5 mM), Tiron induces significant DNA damage and apoptosis in HL-60 cells. This includes:

- Activation of caspases

- DNA fragmentation

- An imbalance between anti-apoptotic (Bcl-2) and pro-apoptotic (Bax) proteins .

Case Studies on Biological Effects

- Cell Differentiation in Leukemia : A study demonstrated that Tiron induced differentiation-related changes in HL-60 cells, leading to increased expression of differentiation markers and apoptosis at elevated concentrations .

- Neuroprotective Effects : Research indicates that Tiron can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.

Applications in Research and Medicine

Tiron's properties make it a valuable compound in various fields:

- Drug Development : Its antioxidant and chelating properties are being explored for drug formulations aimed at treating conditions associated with oxidative stress.

- Biochemical Research : As a research reagent, Tiron is utilized in studies examining oxidative stress and cellular signaling pathways.

Data Summary Table

| Property | Description |

|---|---|

| Antioxidant Activity | Scavenges ROS; protects against oxidative stress |

| Chelation | Binds metal ions; alleviates metal toxicity |

| Induction of Differentiation | Promotes HL-60 cell differentiation |

| Cytotoxicity | Induces apoptosis at high concentrations |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,4-benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt?

- Methodology : A common approach involves sulfonation of hydroquinone derivatives followed by neutralization. For example, sulfonation of 2,5-dihydroxybenzoquinone with concentrated sulfuric acid yields the disulfonic acid intermediate, which is then treated with potassium hydroxide to form the dipotassium salt. Crystallization using barium salts (e.g., barium hydroxide) followed by ion-exchange resin protonation and subsequent potassium salt formation can enhance purity .

- Key Steps :

- Sulfonation at 80–100°C under controlled conditions to avoid over-sulfonation.

- Neutralization with KOH (2:1 molar ratio) to ensure complete salt formation.

- Recrystallization from aqueous ethanol for purification.

Q. How is the purity of the compound assessed in laboratory settings?

- Analytical Techniques :

- Elemental Analysis : Confirms stoichiometry (C, H, S, K content).

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to monitor sulfonic acid/hydroxy impurities.

- Titrimetry : Acid-base titration to quantify free sulfonic acid groups.

- Spectroscopy :

- FT-IR : Peaks at 1040–1080 cm⁻¹ (S=O stretching) and 3400–3500 cm⁻¹ (O-H stretching) confirm functional groups .

- ¹H NMR (D₂O) : Aromatic protons appear as singlet(s) at δ 7.2–7.5 ppm; absence of impurities (e.g., unreacted hydroquinone) at δ 6.8 ppm.

Q. What safety precautions are critical when handling this compound?

- Hazards : Irritant (skin/eyes) due to sulfonate groups; hygroscopic nature requires dry storage.

- Protocols :

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid inhalation; compound may decompose above 300°C, releasing SOₓ fumes .

- First Aid : Flush exposed areas with water; seek medical attention if ingested.

Advanced Research Questions

Q. How does the compound behave under high-temperature conditions?

- Thermal Stability :

- Thermogravimetric analysis (TGA) shows stability up to 300°C, with decomposition occurring at 350–400°C, yielding K₂SO₄ and carbonaceous residues .

- Differential scanning calorimetry (DSC) reveals endothermic peaks at 120°C (hydration loss) and 320°C (structural breakdown).

- Implications : Suitable for high-temperature applications (e.g., catalysis) but degrades in oxidative environments.

Q. What coordination chemistry applications exist for this compound?

- Ligand Properties : The sulfonate and hydroxyl groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Example:

- Reaction with Cu(NO₃)₂ forms a polymeric copper complex, as observed in XRD studies, with chains linked via sulfonate bridges .

- Research Applications :

- Design of metal-organic frameworks (MOFs) for ion exchange.

- Redox-active catalysts in organic synthesis.

Q. How can its solubility and reactivity be modulated for specific applications?

- Solubility Profile : Highly soluble in water (>500 g/L at 25°C), sparingly soluble in ethanol. Adjust via:

- Counterion Exchange : Replace K⁺ with larger cations (e.g., tetrabutylammonium) for organic solvent compatibility.

- pH Adjustment : Protonation of sulfonate groups below pH 2 reduces solubility.

- Reactivity Tuning :

- Functionalize hydroxyl groups via esterification or etherification to alter electron density.

Contradictions and Limitations

- Synthesis Yield : Early methods report ~60% yield due to byproducts (e.g., monosulfonated derivatives), but ion-exchange purification improves this to >85% .

- Thermal Data : Conflicting decomposition temperatures (300°C vs. 400°C) may arise from hydration state differences; anhydrous forms decompose at higher temps .

Key Research Gaps

- Mechanistic Studies : Limited data on sulfonation regioselectivity; DFT calculations could optimize reaction pathways.

- Biological Applications : Toxicity and biodegradability studies are needed for environmental/health risk assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.